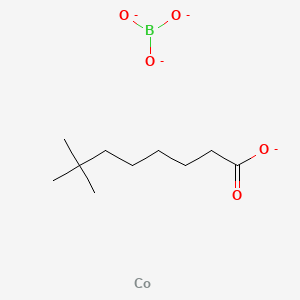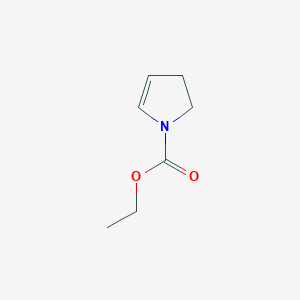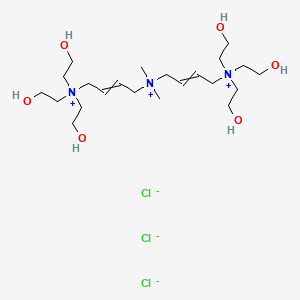
2-(Aminomethyl)-4-methylpentanoic acid hydrochloride
Vue d'ensemble
Description
2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, also known as gabapentin hydrochloride, is a medication used to treat epilepsy, neuropathic pain, and restless legs syndrome. It was first approved by the US Food and Drug Administration (FDA) in 1993 and has since become a widely prescribed drug. In recent years, gabapentin hydrochloride has gained attention as a potential treatment for various other conditions.
Applications De Recherche Scientifique
Synthesis and Biological Activity
2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is involved in various synthetic processes and biological studies. It has been used in the synthesis of condensed pyrimidines, which have been evaluated for anti-inflammatory and analgesic activities. Compounds synthesized using similar structures exhibit significant analgesic activity, and moderate anti-inflammatory properties (Sondhi et al., 2008).
Molecular Synthesis and Structural Analysis
In molecular synthesis, the compound has contributed to the synthesis of diastereomers of 3-amino-2-hydroxy-6-methylheptanoic acid, leading to the configurational assignment of natural residues, indicating its utility in complex molecular synthesis and structural analysis (Sepe et al., 2010).
Corrosion Inhibition
The compound has also been studied for its corrosion inhibition properties. Research shows that 2-amino-4-methylpentanoic acid exhibits significant corrosion inhibition effects on high carbon steel in acidic environments, demonstrating its potential in industrial applications (Loto, 2017).
Physicochemical Interactions
In the study of physicochemical interactions, the compound has been involved in the analysis of volumetric and conductometric behavior. This includes the study of its interactions with sodium hexanoate, providing insights into the thermodynamic functions and interactions between hydrophobic and hydrophilic parts of molecules (Yan et al., 2010).
Mécanisme D'action
Target of Action
It’s known that aminomethyl groups, which this compound contains, are often involved in reactions with various biological targets .
Mode of Action
Compounds containing aminomethyl groups can participate in a variety of chemical reactions, potentially leading to changes in their targets .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling, a widely-used reaction in organic chemistry .
Result of Action
Compounds with similar structures have been used in the synthesis of polymers for nucleic acid complexation and compound formation .
Propriétés
IUPAC Name |
2-(aminomethyl)-4-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(4-8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQWRYHUNMXMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-4-methylpentanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2,5-Dimethyl-6-nitrobenzo[d]thiazole](/img/structure/B3279063.png)